molecular formula C21H29N5O B5308468 3,7-dimethyl-11-[4-(1H-pyrazol-5-yl)benzoyl]-3,7,11-triazaspiro[5.6]dodecane

3,7-dimethyl-11-[4-(1H-pyrazol-5-yl)benzoyl]-3,7,11-triazaspiro[5.6]dodecane

Cat. No. B5308468
M. Wt: 367.5 g/mol
InChI Key: VJBGRQSDNIOTON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-dimethyl-11-[4-(1H-pyrazol-5-yl)benzoyl]-3,7,11-triazaspiro[5.6]dodecane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.

Mechanism of Action

The mechanism of action of 3,7-dimethyl-11-[4-(1H-pyrazol-5-yl)benzoyl]-3,7,11-triazaspiro[5.6]dodecane involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. This compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is known to play a crucial role in cancer cell survival. It also inhibits the MAPK/ERK pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects on cancer cells. It induces apoptosis by activating caspase-3 and caspase-9, which are involved in the programmed cell death process. It also inhibits the expression of various anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, which are known to play a crucial role in cancer cell survival.

Advantages and Limitations for Lab Experiments

The advantages of using 3,7-dimethyl-11-[4-(1H-pyrazol-5-yl)benzoyl]-3,7,11-triazaspiro[5.6]dodecane in lab experiments include its high potency and selectivity towards cancer cells, which makes it a promising candidate for cancer treatment. Its synthetic accessibility and ease of purification also make it a suitable compound for further research. However, the limitations of using this compound include its low solubility in water, which makes it difficult to administer in vivo, and its potential toxicity towards normal cells.

Future Directions

The future directions for research on 3,7-dimethyl-11-[4-(1H-pyrazol-5-yl)benzoyl]-3,7,11-triazaspiro[5.6]dodecane include the development of more efficient synthesis methods and the optimization of its pharmacological properties. Further studies are also needed to investigate its potential applications in combination therapy with other anticancer drugs and to explore its activity against other types of cancer. The development of novel drug delivery systems that can improve its solubility and bioavailability is also an area of future research.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in cancer treatment. Its high potency and selectivity towards cancer cells make it a suitable candidate for further research. However, more studies are needed to optimize its pharmacological properties and explore its activity against other types of cancer. The development of novel drug delivery systems that can improve its solubility and bioavailability is also an area of future research.

Synthesis Methods

The synthesis of 3,7-dimethyl-11-[4-(1H-pyrazol-5-yl)benzoyl]-3,7,11-triazaspiro[5.6]dodecane involves a multi-step process that includes the reaction of 1H-pyrazole-5-carboxylic acid with 4-bromoaniline, followed by cyclization with 1,3-dimethyl-3,4,5,6-tetrahydro-2H-pyrimidine-2-thione and N-methylpiperazine. The final product is obtained after purification and characterization by various spectroscopic techniques.

Scientific Research Applications

3,7-dimethyl-11-[4-(1H-pyrazol-5-yl)benzoyl]-3,7,11-triazaspiro[5.6]dodecane has shown potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecan-11-yl)-[4-(1H-pyrazol-5-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-24-14-9-21(10-15-24)16-26(13-3-12-25(21)2)20(27)18-6-4-17(5-7-18)19-8-11-22-23-19/h4-8,11H,3,9-10,12-16H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBGRQSDNIOTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CN(CCCN2C)C(=O)C3=CC=C(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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